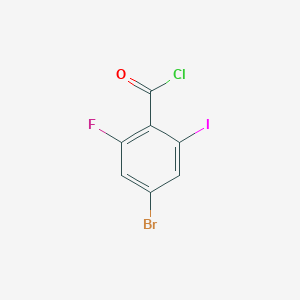

4-Bromo-2-fluoro-6-iodobenzoylchloride

Description

4-Bromo-2-fluoro-6-iodobenzoyl chloride is a halogen-rich aromatic acyl chloride characterized by bromine (Br), fluorine (F), and iodine (I) substituents at the 4-, 2-, and 6-positions of the benzene ring, respectively. This compound belongs to the benzoyl chloride family, known for their high reactivity due to the electron-withdrawing acyl chloride (-COCl) group.

Properties

Molecular Formula |

C7H2BrClFIO |

|---|---|

Molecular Weight |

363.35 g/mol |

IUPAC Name |

4-bromo-2-fluoro-6-iodobenzoyl chloride |

InChI |

InChI=1S/C7H2BrClFIO/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H |

InChI Key |

OJXRWUBJUWITRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)Cl)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-iodobenzoylchloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-fluoro-6-iodobenzoic acid, followed by conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-iodobenzoylchloride undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol or amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or organometallic reagents (e.g., Grignard reagents) are commonly used.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed in anhydrous solvents.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 4-bromo-2-fluoro-6-phenylbenzoylchloride.

Scientific Research Applications

4-Bromo-2-fluoro-6-iodobenzoylchloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Diversity

The reactivity and applications of halogenated benzoyl chlorides are heavily influenced by the type and position of substituents. Below is a comparative analysis with key analogs:

*Similarity scores (0–1) based on structural and functional group alignment .

Key Observations:

Reactivity Hierarchy: The acyl chloride group in the target compound confers higher electrophilicity compared to aldehydes, carboxylic acids, or esters.

Electronic Effects : Fluorine’s strong electron-withdrawing nature at the 2-position increases the acidity of adjacent protons and stabilizes negative charges in intermediates .

Steric Considerations : Methyl or methoxy groups (e.g., in 3-Bromo-6-fluoro-2-methylbenzoic acid) introduce steric bulk, reducing reaction rates in nucleophilic substitutions .

Physical and Chemical Properties

- Molecular Weight : Expected to be higher than chloro/bromo analogs due to iodine’s atomic mass.

- Solubility : Likely low in polar solvents (common for halogenated aromatics) but soluble in aprotic solvents like DCM or THF.

- Stability : Iodine’s lower bond dissociation energy may render the compound light-sensitive, necessitating storage in dark, cool conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.